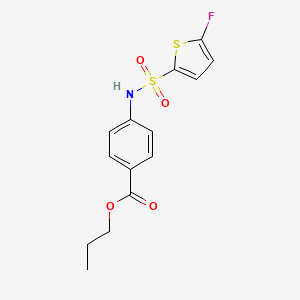
Propyl 4-((5-fluorothiophene)-2-sulfonamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROPYL 4-{[(5-FLUORO-2-THIENYL)SULFONYL]AMINO}BENZOATE is a complex organic compound that features a propyl group attached to a benzoate moiety, which is further substituted with a 5-fluoro-2-thienylsulfonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 4-{[(5-FLUORO-2-THIENYL)SULFONYL]AMINO}BENZOATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzoate core: This can be achieved through esterification reactions involving benzoic acid and propanol under acidic conditions.
Introduction of the sulfonylamino group: This step involves the reaction of 5-fluoro-2-thiophenesulfonyl chloride with the benzoate derivative in the presence of a base such as triethylamine.
Final coupling: The final step involves coupling the intermediate with an appropriate amine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
PROPYL 4-{[(5-FLUORO-2-THIENYL)SULFONYL]AMINO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Triethylamine as a base in an organic solvent like dichloromethane.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
PROPYL 4-{[(5-FLUORO-2-THIENYL)SULFONYL]AMINO}BENZOATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of PROPYL 4-{[(5-FLUORO-2-THIENYL)SULFONYL]AMINO}BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonylamino group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The fluorine atom in the thienyl ring can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- PROPYL 4-{[(5-CHLORO-2-THIENYL)SULFONYL]AMINO}BENZOATE
- PROPYL 4-{[(5-BROMO-2-THIENYL)SULFONYL]AMINO}BENZOATE
- PROPYL 4-{[(5-METHYL-2-THIENYL)SULFONYL]AMINO}BENZOATE
Uniqueness
PROPYL 4-{[(5-FLUORO-2-THIENYL)SULFONYL]AMINO}BENZOATE is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H14FNO4S2 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
propyl 4-[(5-fluorothiophen-2-yl)sulfonylamino]benzoate |
InChI |
InChI=1S/C14H14FNO4S2/c1-2-9-20-14(17)10-3-5-11(6-4-10)16-22(18,19)13-8-7-12(15)21-13/h3-8,16H,2,9H2,1H3 |
InChI Key |
DQQWEDXXWASZFU-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(S2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















